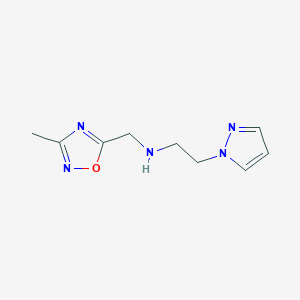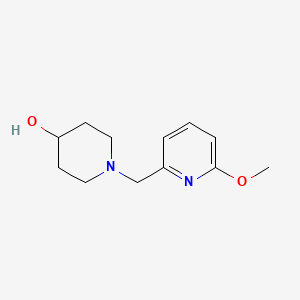![molecular formula C11H14BrNSZn B14890262 2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
2-[(4-Thiomorpholino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Thiomorpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the thiomorpholine group enhances its stability and reactivity, making it a useful reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Thiomorpholino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl bromide with thiomorpholine, followed by the introduction of zinc. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general steps are as follows:
Formation of the intermediate: 2-bromobenzyl bromide reacts with thiomorpholine in the presence of a base such as potassium carbonate to form 2-[(4-Thiomorpholino)methyl]bromobenzene.
Introduction of zinc: The intermediate is then treated with zinc dust in the presence of a catalyst like copper(I) bromide in THF to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-[(4-Thiomorpholino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: It can react with various electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes are common electrophiles used in reactions with this compound.
Catalysts: Palladium and nickel catalysts are often employed to facilitate coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, biaryl compounds, and various functionalized benzene derivatives.
科学的研究の応用
2-[(4-Thiomorpholino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[(4-Thiomorpholino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The thiomorpholine group enhances the stability of the organozinc compound, allowing it to react selectively with electrophiles .
類似化合物との比較
Similar Compounds
3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide: Similar in structure but contains a fluorine atom, which can alter its reactivity and applications.
4-Fluoro-2-[(4-Thiomorpholino)methyl]phenylzinc bromide: Contains a fluorine atom at a different position, affecting its chemical properties.
4-[(4-Morpholino)methyl]phenylzinc iodide: Similar structure but with an iodide instead of a bromide, which can influence its reactivity in coupling reactions.
Uniqueness
2-[(4-Thiomorpholino)methyl]phenylzinc bromide is unique due to the presence of the thiomorpholine group, which enhances its stability and reactivity. This makes it particularly useful in reactions requiring high selectivity and efficiency.
特性
分子式 |
C11H14BrNSZn |
|---|---|
分子量 |
337.6 g/mol |
IUPAC名 |
bromozinc(1+);4-(phenylmethyl)thiomorpholine |
InChI |
InChI=1S/C11H14NS.BrH.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
OVRCJSZUQDVRGU-UHFFFAOYSA-M |
正規SMILES |
C1CSCCN1CC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


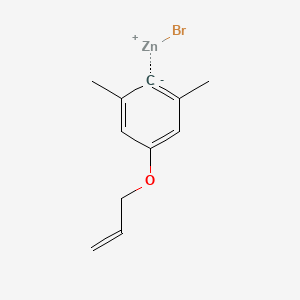
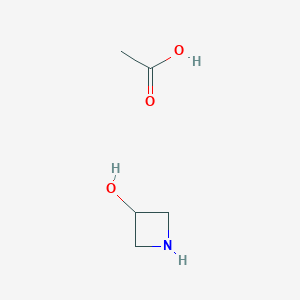
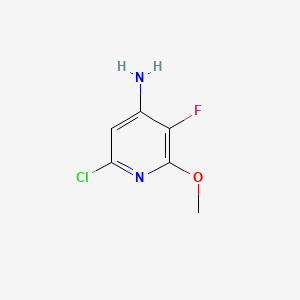
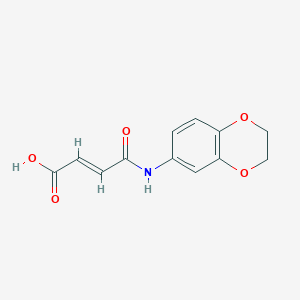
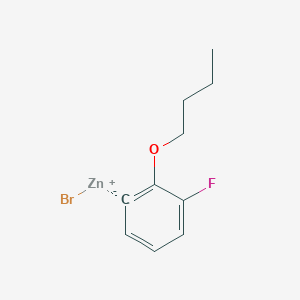
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)

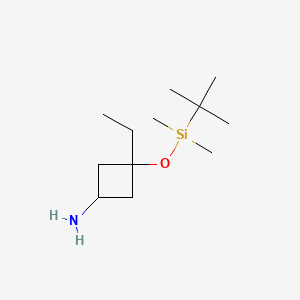
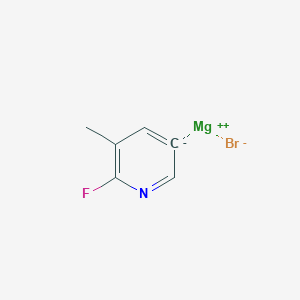
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
![[3-(4-Chloro-3-fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14890233.png)
![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
